molecular formula C30H41N3O10S2 B151622 Thiethylperazine malate CAS No. 52239-63-1

Thiethylperazine malate

Cat. No.: B151622
CAS No.: 52239-63-1
M. Wt: 667.8 g/mol
InChI Key: GTHHLZDYRHLACN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiethylperazine malate, also known as Thiethylperazine dimalate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (mAChRs 1-5), alpha-1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including mood regulation, nausea, and vomiting control.

Mode of Action

This compound exerts its therapeutic effects by blocking its target receptors. It has a greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors . This antagonism at dopamine and serotonin type 2 receptors is responsible for its antipsychotic effect .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin. By blocking dopamine and serotonin receptors, this compound can alter the signaling pathways of these neurotransmitters, leading to changes in physiological responses . .

Pharmacokinetics

This compound is highly lipophilic, allowing it to bind with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and can penetrate the placenta . The compound is mainly metabolized in the liver, with only 3% being eliminated unchanged . The half-life of this compound is approximately 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of dopamine and serotonin receptors. This can lead to a reduction in nausea and vomiting, which is why this compound is often used as an antiemetic . Additionally, this compound can activate the transport protein ABCC1, which clears beta-amyloid from the brains of mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine malate involves several steps. The Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine. The carboxyl group in the anthranilic acid residue is then thermolytically removed. Upon treatment with sulfur and iodine, phenothiazine is predominantly formed. Alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide affords thiethylperazine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiethylperazine malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced phenothiazine derivatives .

Scientific Research Applications

Thiethylperazine malate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

    Prochlorperazine: Similar to thiethylperazine, it is used to control severe nausea and vomiting.

    Promethazine: Used for its antihistamine and antiemetic properties.

Comparison: Thiethylperazine malate is unique in its ability to activate the transport protein ABCC1, which clears beta-amyloid from the brain, a feature not shared by chlorpromazine, prochlorperazine, or promethazine . Additionally, thiethylperazine has a higher affinity for serotonin receptors compared to dopamine receptors, which may contribute to its distinct pharmacological profile .

Biological Activity

Thiethylperazine malate, a derivative of the phenothiazine class, is primarily recognized for its antiemetic properties. It functions as a dopamine antagonist and is utilized in clinical settings to manage nausea and vomiting associated with various medical treatments. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is known to interact with multiple neurotransmitter systems. It exhibits antagonistic activity at several receptors, including:

  • Dopamine Receptors : Primarily DRD1, DRD2, and DRD4
  • Serotonin Receptors : 5-HT2A and 5-HT2C
  • Muscarinic Acetylcholine Receptors : mAChRs (1-5)
  • Adrenergic Receptors : α1
  • Histamine Receptors : H1

This broad receptor profile contributes to its efficacy in treating nausea and vomiting while also presenting a risk for extrapyramidal symptoms (EPS) due to dopamine antagonism .

Pharmacodynamics

This compound's mechanism of action is primarily through its antagonism of dopamine and serotonin receptors. This action is particularly significant in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS), where it mitigates nausea and vomiting .

Key Pharmacodynamic Properties:

Property Details
Dopamine Antagonism Blocks D2 receptors, reducing dopaminergic stimulation associated with nausea.
Serotonin Antagonism Inhibits 5-HT2A receptors, contributing to antiemetic effects.
Anticholinergic Effects Modulates mAChR activity, which can influence gastrointestinal motility.
Alpha-Adrenergic Activity May cause sedation and hypotension in some patients due to α1 receptor blockade.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high lipophilicity, leading to significant protein binding (over 85%) and extensive distribution in well-perfused organs. The drug is metabolized predominantly in the liver, with approximately 3% eliminated unchanged .

Key Pharmacokinetic Parameters:

Parameter Value/Details
Half-Life Approximately 12 hours
Protein Binding >85%
Metabolism Primarily hepatic; extensive first-pass metabolism
Elimination Route Mainly hepatic; minimal renal excretion

Clinical Applications

This compound has been effectively used in various clinical scenarios:

  • Nausea and Vomiting Management : Particularly useful during anesthesia, chemotherapy, and radiation therapy.
  • Antipsychotic Potential : Although not marketed as an antipsychotic, it may exhibit efficacy in managing symptoms of schizophrenia due to its receptor profile.
  • Case Studies :
    • A study involving patients undergoing chemotherapy demonstrated a significant reduction in nausea when treated with thiethylperazine compared to placebo groups .
    • Reports indicate successful management of acute dystonia in patients who had previously experienced EPS from other dopaminergic agents .

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects:

  • Extrapyramidal Symptoms (EPS) : Including akathisia, dystonia, and tardive dyskinesia.
  • Sedation and Hypotension : Due to its antihistaminic and alpha-blocking properties.
  • Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic medications.

Adverse Effects Summary:

Adverse Effect Incidence/Notes
Extrapyramidal Symptoms Common; dose-dependent
Sedation Moderate; varies by individual
Hypotension Observed particularly with intravenous administration
NMS Risk Rare but potentially fatal; requires immediate attention

Properties

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHLZDYRHLACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-55-9 (Parent)
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045586
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-63-1
Record name Thiethylperazine malate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiethylperazine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIETHYLPERAZINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?

A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.

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